4-Amino-3-bromo-5-nitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMWPRSGJTLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150313 | |
| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-71-1 | |
| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113170711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-bromo-5-nitrobenzotrifluoride: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromo-5-nitrobenzotrifluoride is a substituted aromatic amine containing a trifluoromethyl group, a nitro group, and a bromine atom. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with proposed experimental protocols and a discussion of its potential applications in drug development, particularly as a kinase inhibitor.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| CAS Number | 113170-71-1 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |
| Molecular Weight | 285.02 g/mol | [1] |
| IUPAC Name | 2-bromo-6-nitro-4-(trifluoromethyl)aniline | [1] |
| Melting Point | 71-74 °C | [2] |
| Boiling Point | 278 °C (Predicted) | [3] |
| Density | 1.859 g/cm³ (Predicted) | |
| Appearance | Pale yellow to yellow crystalline solid | |
| Solubility | Soluble in many organic solvents | [4] |
Spectral Data
| Type of Spectrum | Key Features | Source |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M+): m/z 284, 286 (due to bromine isotopes) | [1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C-NO₂, C-F, and aromatic C-H and C=C vibrations are expected. | [1] |
| ¹H NMR Spectroscopy | Aromatic protons and amine protons will show characteristic chemical shifts. | [5] |
| ¹³C NMR Spectroscopy | Aromatic carbons and the trifluoromethyl carbon will have distinct chemical shifts. | [6] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction: Bromination of 4-amino-3-nitrobenzotrifluoride
Materials:
-
4-Amino-3-nitrobenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrobenzotrifluoride (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Proposed Purification and Analysis
Purification:
The crude product can be purified using standard laboratory techniques. Given the aromatic and polar nature of the compound, column chromatography on silica gel is a suitable method. A solvent system with a gradient of ethyl acetate in hexane would likely provide good separation. Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, could be an alternative or additional purification step.
Analysis:
The purity and identity of the synthesized compound can be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Applications in Drug Development
Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[7][8][9][10][11] The trifluoromethyl group is known to enhance the metabolic stability and cell permeability of drug candidates.[12][13] The presence of amino, bromo, and nitro groups on the aniline ring of this compound provides multiple points for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for biological activity.
Kinase Inhibition
Many kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the kinase. The amino group can act as a hydrogen bond donor, while the rest of the molecule can be modified to achieve selectivity and potency for a specific kinase. Given this precedent, this compound is a promising starting material for the synthesis of novel kinase inhibitors.
The diagram above illustrates a potential mechanism of action where a kinase inhibitor derived from this compound could target a key kinase, such as PI3K, in a cancer-related signaling pathway. Inhibition of this pathway can lead to a decrease in cell proliferation and survival, which is a desirable outcome in cancer therapy.
Safety and Handling
This compound is classified as an irritant.[2][3] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of novel organic molecules, particularly for applications in drug discovery. Its unique combination of functional groups makes it an attractive starting point for the development of kinase inhibitors and other therapeutic agents. While detailed experimental protocols for its synthesis and specific biological applications are not yet widely published, this guide provides a solid foundation of its chemical properties and a strong rationale for its further investigation by researchers in the field.
References
- 1. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-溴-6-硝基-4-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soci.org [soci.org]
- 12. journaleras.com [journaleras.com]
- 13. tsijournals.com [tsijournals.com]
Technical Guide: Physical and Structural Characteristics of 2-bromo-6-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of the chemical compound 2-bromo-6-nitro-4-(trifluoromethyl)aniline. It includes quantitative physical data, standard experimental protocols for characterization, and a generalized workflow for its synthesis and analysis. This compound, with its unique substitution pattern, is a potentially valuable building block in medicinal chemistry and materials science.
Core Physical and Chemical Properties
The key physical and chemical identification data for 2-bromo-6-nitro-4-(trifluoromethyl)aniline are summarized in the table below. These properties are fundamental for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 113170-71-1 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1][2][3] |
| Molecular Weight | 285.02 g/mol | [1][3] |
| Melting Point | 71-74 °C | [1] |
| Boiling Point | 306.8 ± 37.0 °C (at 760 mmHg) | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Appearance | Crystalline solid (inferred) | |
| Purity | Typically ≥98% | [1] |
Experimental Protocols for Characterization
The determination of the physical and structural properties of a compound like 2-bromo-6-nitro-4-(trifluoromethyl)aniline relies on a suite of standard analytical techniques. Below are detailed, generalized methodologies for these key experiments.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.[5]
-
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is recorded.[6]
-
Apparatus: Digital melting point apparatus or a Thiele tube setup.
-
Procedure (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the powder into the sealed end, forming a compact column of 2-3 mm in height.[2][3]
-
Measurement: The prepared capillary tube is placed in the heating block of the apparatus next to a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
-
Structural Elucidation via Spectroscopic Methods
To confirm the molecular structure, a combination of spectroscopic methods is employed.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For 2-bromo-6-nitro-4-(trifluoromethyl)aniline, both ¹H and ¹³C NMR would be essential.
-
Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in an external magnetic field. Irradiation with radiofrequency energy causes transitions between spin states. The energy required for this transition is highly sensitive to the chemical environment of the nucleus, providing structural information.[1]
-
Procedure:
-
Sample Preparation: A small quantity (typically 1-10 mg) of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The tube is placed in the NMR spectrometer. The instrument is set to lock onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.[7]
-
¹H NMR: A standard proton spectrum is acquired. The chemical shift, integration (relative number of protons), and splitting patterns (multiplicity) of each signal are analyzed to assign protons to their positions in the molecule.[8]
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired. This typically shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., aromatic, bonded to electronegative atoms).[8]
-
b) Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Principle: Infrared radiation is passed through a sample. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds (e.g., N-H stretch, C=C stretch, N=O stretch).[9]
-
Procedure (Thin Solid Film):
-
Sample Preparation: A few milligrams of the solid are dissolved in a small amount of a volatile solvent (e.g., dichloromethane or acetone).[10]
-
A drop of this solution is placed onto the surface of a salt plate (e.g., KBr or NaCl).[10] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]
-
Analysis: A background spectrum of the clean salt plate is taken first. Then, the plate with the sample film is placed in the spectrometer's sample holder, and the spectrum is recorded. The instrument software automatically subtracts the background.[11] Key absorption bands corresponding to the aniline N-H bonds, the nitro (NO₂) group, the C-Br bond, the C-F bonds of the trifluoromethyl group, and the aromatic ring vibrations would be expected.
-
c) Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Principle: The sample is vaporized and ionized to generate charged molecular ions or fragments. These ions are then separated based on their mass-to-charge (m/z) ratio and detected.[12][13]
-
Procedure (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized in a high vacuum.[14]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•), a radical cation.[12]
-
Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged pieces.
-
Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a magnetic sector or quadrupole). The detector records the relative abundance of each ion at its specific m/z ratio, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight.[12]
-
Generalized Synthesis and Analysis Workflow
The synthesis of a substituted aniline like 2-bromo-6-nitro-4-(trifluoromethyl)aniline typically involves multi-step aromatic substitution reactions. The following diagram illustrates a generalized workflow from starting materials to a fully characterized final product.
Caption: Generalized workflow for the synthesis and characterization of the target compound.
Safety Information
2-Bromo-6-nitro-4-(trifluoromethyl)aniline is a chemical compound that should be handled with care in a laboratory setting. Based on available safety data for this and structurally related compounds, the following precautions are advised:
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. A dust mask (type N95 or equivalent) is recommended when handling the solid powder.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15]
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. thinksrs.com [thinksrs.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chymist.com [chymist.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. westlab.com [westlab.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. web.mit.edu [web.mit.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Bromo-6-nitro-4-(trifluoromethyl)aniline, registered under CAS number 113170-71-1. While detailed experimental protocols and specific biological pathway information for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing data and outlines its primary role as a key intermediate in organic synthesis, particularly for pharmacologically relevant scaffolds.
Chemical Structure and IUPAC Name
The compound with CAS number 113170-71-1 is unequivocally identified as 2-Bromo-6-nitro-4-(trifluoromethyl)aniline . Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a nitro group, an amino group, and a trifluoromethyl group.
Molecular Formula: C₇H₄BrF₃N₂O₂
Chemical Structure:
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-Bromo-6-nitro-4-(trifluoromethyl)aniline . An alternative, though less common, name is 4-Amino-3-bromo-5-nitrobenzotrifluoride.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Bromo-6-nitro-4-(trifluoromethyl)aniline is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Weight | 285.02 g/mol | [1] |
| Appearance | Yellow to orange-brown crystalline powder | |
| Melting Point | 71-74 °C | [1] |
| SMILES String | Nc1c(Br)cc(cc1--INVALID-LINK--=O)C(F)(F)F | [1] |
| InChI Key | ZUZMWPRSGJTLHW-UHFFFAOYSA-N | [1] |
Applications in Organic Synthesis
The primary utility of 2-Bromo-6-nitro-4-(trifluoromethyl)aniline lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of multiple functional groups—amino, bromo, and nitro—on the aniline scaffold allows for a variety of chemical transformations.
Synthesis of Benzimidazole Derivatives
A significant application of this compound is in the preparation of substituted benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including antivirals, antifungals, and kinase inhibitors.
Logical Workflow for Benzimidazole Synthesis:
References
Molecular weight and formula of 4-Amino-3-bromo-5-nitrobenzotrifluoride
This technical guide provides a comprehensive overview of 4-Amino-3-bromo-5-nitrobenzotrifluoride, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. Below, you will find detailed information on its chemical and physical properties, safety and handling guidelines, and potential applications, presented for practical use in a laboratory and development setting.
Chemical Identity and Properties
This compound is an aromatic organic compound characterized by the presence of an amino, a bromo, a nitro, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its specific reactivity and utility as a building block in complex organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
|---|---|
| IUPAC Name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline[1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂[1][2][3][4] |
| Molecular Weight | 285.02 g/mol [1][2] |
| CAS Number | 113170-71-1[1][2][5] |
| Canonical SMILES | C1=C(C(=C(C=C1N)Br)--INVALID-LINK--[O-])C(F)(F)F |
| InChI Key | ZUZMWPRSGJTLHW-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 71-74 °C | [2][6] |
| 68-70 °C | [4] | |
| Boiling Point | 278 °C | [6] |
| Density | 1.859 g/cm³ | [6] |
| Flash Point | 122 °C | [6] |
| Storage Conditions | 2-8°C, Protect from light |[6] |
Experimental Protocols: Synthesis Approach
For instance, the synthesis of a related compound, m-bromonitrobenzene, is achieved by the bromination of nitrobenzene using iron powder as a catalyst.[7] The reaction involves the careful addition of bromine to a mixture of nitrobenzene and iron, followed by heating and stirring.[7] The product is then isolated by steam distillation.[7]
Another relevant procedure is the hydrogenation of nitroarenes to form amino compounds. A general method involves reacting the nitro compound with hydrazine hydrate in ethanol, using a catalyst such as iron(III) hydroxide-oxide on carbon (FeO(OH)/C) under an inert atmosphere at an elevated temperature (e.g., 75°C) for several hours.[8]
A potential synthesis for this compound could therefore involve:
-
Starting Material: 4-Amino-benzotrifluoride.
-
Nitration: Introduction of a nitro group.
-
Bromination: Introduction of a bromo group, directed by the existing substituents.
The precise conditions, reagents, and order of steps would require experimental optimization to achieve the desired isomer with good yield and purity.
Applications in Research and Development
Benzotrifluoride derivatives containing nitro and amino groups are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.
While specific applications for this compound are not extensively documented, related compounds like 3-Bromo-5-nitrobenzotrifluoride are used in the preparation of pharmaceutical intermediates, including those for the synthesis of Nilotinib, a tyrosine kinase inhibitor.[9] Similarly, 4-Amino-3-nitrobenzotrifluoride is an intermediate in the production of various drugs, including antihistamines and anti-inflammatory agents, as well as azo dyes used in the textile industry.[10] Given its structural features, this compound serves as a versatile building block for creating complex molecules with potential biological activity.
Caption: Logical overview of this compound's properties and applications.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 3: GHS Hazard Information
| GHS Classification | Hazard Statement |
|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1] |
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Researchers and laboratory personnel should consult the full Safety Data Sheet (SDS) before handling this compound and use it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).
References
- 1. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 113170-71-1 [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. rndmate.com [rndmate.com]
- 6. This compound CAS#: 113170-71-1 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-Amino-5-bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 9. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Technical Guide: Physicochemical Properties of 4-Amino-3-bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 4-Amino-3-bromo-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. The document outlines the available physicochemical data, details the experimental protocols for its determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the reported values for this compound.
| Property | Value | Source |
| Melting Point | 68-70 °C | [1] |
| Melting Point (literature) | 71-74 °C | |
| Boiling Point | 278 °C |
Experimental Protocols
While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published, standard methodologies for organic compounds are applicable. The following are detailed protocols based on established laboratory techniques.
Determination of Melting Point: Capillary Method
The melting point of a solid organic compound can be accurately determined using the capillary method with a melting point apparatus. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Materials:
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[2]
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to approach the expected melting point, then reduce the heating rate to 1-2°C per minute.[3]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures. For accurate results, it is recommended to perform at least two determinations.
Determination of Boiling Point: Capillary Method
The boiling point of a liquid organic compound can be determined using a small-scale capillary method, which is particularly useful when only a small amount of the substance is available.[4][5]
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with heating oil or an aluminum block)
-
Clamps and stand
Procedure:
-
Place a small amount (a few drops) of the liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[4]
-
Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently and slowly.[4]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue to heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[4]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor inside cools and contracts.[6] Record this temperature.
Synthesis Workflow
Caption: Generalized workflow for the synthesis and characterization of this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Video: Boiling Points - Concept [jove.com]
Determining the Solubility of 4-Amino-3-bromo-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that significantly influences its processability, formulation, and bioavailability. This technical guide addresses the solubility of 4-Amino-3-bromo-5-nitrobenzotrifluoride in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. Consequently, this document serves as a methodological framework for researchers to systematically determine and report the solubility of this compound. It provides detailed experimental protocols for established solubility determination methods, a structured format for data presentation, and a visual representation of the experimental workflow. Adherence to these standardized methods will ensure the generation of high-quality, comparable data essential for applications in research, development, and manufacturing.
Introduction: The Significance of Solubility Data
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is paramount for several aspects of chemical and pharmaceutical development:
-
Process Chemistry: Solubility data is crucial for designing and optimizing synthetic routes, including reaction solvent selection, crystallization for purification, and product isolation.
-
Formulation Development: For pharmaceutical applications, the solubility of an API in different excipients and solvent systems is a key determinant of the drug product's formulation strategy, affecting its dissolution rate and bioavailability.
-
Analytical Method Development: The selection of appropriate solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is dependent on the solubility of the analyte.
Given the absence of published quantitative solubility data for this compound, this guide provides the necessary protocols for researchers to generate this vital information.
Data Presentation: A Framework for Reporting Solubility
To ensure consistency and facilitate the comparison of solubility data across different studies and laboratories, it is recommended that experimental findings be recorded in a structured tabular format. The following table serves as a template for presenting the solubility of this compound.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | |||
| e.g., Toluene | e.g., 25 | e.g., HPLC | |||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||
| ... |
Note: As of the publication of this guide, a comprehensive search has not identified any publicly available quantitative solubility data for this compound. This table is provided as a template for researchers to populate with their experimentally determined values.
Experimental Protocols: Determining Thermodynamic Solubility
The thermodynamic solubility, which represents the concentration of a solute in a saturated solution at equilibrium, is a key parameter. The following are detailed protocols for two widely accepted methods for its determination: the Shake-Flask Method and the Gravimetric Method.
Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[1]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[1]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.[1] Centrifugation can be used to facilitate this process.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[1]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[3][4]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Conical flasks or sealed containers
-
Shaker or magnetic stirrer in a temperature-controlled environment
-
Filtration apparatus (e.g., filter paper and funnel)
-
Evaporating dish or watch glass
-
Analytical balance
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of the chosen organic solvent in a conical flask.
-
Equilibration: Seal the flask and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solution to remove the undissolved solid.
-
Sample Weighing: Accurately weigh a clean, dry evaporating dish.
-
Aliquot Transfer: Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish and weigh the dish containing the solution.
-
Evaporation: Carefully evaporate the solvent in a well-ventilated fume hood or oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Drying and Weighing: Once the solvent has completely evaporated, dry the residue in an oven until a constant weight is achieved.[4] Cool the dish in a desiccator and weigh it.
-
Calculation: The weight of the solute is the final weight of the dish with the residue minus the initial weight of the empty dish. The weight of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue. The solubility can then be expressed as grams of solute per 100 mL of solvent or other appropriate units.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method coupled with analytical quantification.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Conclusion
While no quantitative solubility data for this compound in organic solvents is currently available in the public domain, this technical guide provides researchers with the necessary framework to generate this crucial information. The detailed experimental protocols for the shake-flask and gravimetric methods, along with the structured data presentation format and workflow visualization, will enable the systematic and reproducible determination of this compound's solubility. The generation and dissemination of such data will be invaluable for the scientific community, particularly for those involved in the synthesis, purification, formulation, and analysis of this compound and its derivatives.
References
Reactivity of the Amino Group in 4-Amino-3-bromo-5-nitrobenzotrifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4-Amino-3-bromo-5-nitrobenzotrifluoride. The presence of multiple electron-withdrawing substituents, namely a bromo, a nitro, and a trifluoromethyl group, profoundly influences the nucleophilicity and basicity of the amino group, presenting unique challenges and opportunities in synthetic chemistry. This document explores the electronic effects at play, predicts the compound's reactivity in key chemical transformations, and provides detailed theoretical and adaptable experimental protocols for its derivatization.
Introduction
This compound is a highly functionalized aniline derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, a nitro group, and a trifluoromethyl group on the aromatic ring creates a unique electronic environment that significantly modulates the reactivity of the amino group. Understanding these electronic effects is crucial for predicting the compound's behavior in chemical reactions and for designing efficient synthetic routes to novel molecules. This guide will delve into the theoretical underpinnings of the amino group's reactivity and provide practical guidance for its synthetic manipulation.
Electronic Landscape of this compound
The reactivity of the amino group in this compound is dictated by a combination of inductive and resonance effects exerted by the substituents on the benzene ring.
-
-I (Inductive) Effect: All three substituents (Bromo, Nitro, and Trifluoromethyl) are strongly electron-withdrawing through the sigma bond network due to their high electronegativity. This leads to a significant decrease in electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.
-
-M (Mesomeric or Resonance) Effect: The nitro group (-NO₂) exhibits a strong electron-withdrawing resonance effect by delocalizing the lone pair of electrons from the amino group and the pi-electrons of the ring. The trifluoromethyl group (-CF₃) also contributes a deactivating effect. The bromine atom, while having a -I effect, can exhibit a weak +M effect, but this is largely overshadowed by the powerful withdrawing effects of the other groups.
The culmination of these effects results in a highly electron-deficient amino group, which translates to significantly reduced basicity and nucleophilicity compared to aniline.
Potential Research Avenues for 4-Amino-3-bromo-5-nitrobenzotrifluoride: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics
Abstract
4-Amino-3-bromo-5-nitrobenzotrifluoride is a halogenated and nitrated trifluoromethylaniline derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites for the synthesis of diverse compound libraries. While direct biological applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for this compound, including plausible synthetic strategies, potential biological targets, and detailed hypothetical experimental protocols.
Introduction
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Substituted anilines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Furthermore, nitroaromatic compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] The combination of these features in this compound makes it a compelling starting material for the discovery of novel therapeutic agents. This guide will explore its synthetic accessibility and potential applications in targeting various cellular signaling pathways.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | PubChem |
| CAS Number | 113170-71-1 | PubChem |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | PubChem |
| Molecular Weight | 285.02 g/mol | PubChem |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Safety and Handling:
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Potential Synthetic Pathways
3.1. Hypothetical Synthesis of this compound
This proposed synthesis involves the nitration of a commercially available substituted aniline.
Step 1: Bromination of 4-Aminobenzotrifluoride (Hypothetical)
A common method for the bromination of anilines is electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) or a mixture of hydrobromic acid and an oxidizing agent.
Step 2: Nitration of 4-Amino-3-bromobenzotrifluoride (Hypothetical)
The resulting 4-amino-3-bromobenzotrifluoride could then be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the amino and trifluoromethyl groups would need to be carefully considered to achieve the desired regioselectivity.
3.2. Detailed Hypothetical Experimental Protocol
Materials:
-
4-Amino-3-bromobenzotrifluoride
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-3-bromobenzotrifluoride (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the reaction flask containing the aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Areas and Biological Targets
The structural features of this compound suggest its potential as a scaffold for the development of inhibitors for various cellular signaling pathways implicated in diseases such as cancer and inflammation.
4.1. Kinase Inhibitors
Substituted anilines are a common feature in many kinase inhibitors. The amino group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. Potential kinase targets for derivatives of this compound include:
-
Mer/c-Met Kinases: These receptor tyrosine kinases are involved in cell proliferation, survival, and migration, and their dysregulation is linked to various cancers.[3]
-
Phosphoinositide 3-kinase (PI3K) δ: This kinase plays a crucial role in the activation and function of immune cells, making it a target for inflammatory diseases and hematological malignancies.[4]
4.2. Inhibitors of Other Signaling Pathways
Beyond kinases, derivatives of substituted anilines and nitroaromatic compounds have been shown to modulate other signaling pathways:
-
JAK/STAT Pathway: This pathway is central to the signaling of numerous cytokines and growth factors and is a key target in inflammatory and autoimmune diseases.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, and its aberrant activation is a hallmark of many cancers.[5]
-
Abscisic Acid (ABA) Signaling in Plants: While not directly related to human therapeutics, this pathway is a target for the development of agrochemicals.[6]
4.3. Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial enzymes to generate reactive nitrogen species that are toxic to the cells. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.[2][7]
Proposed Experimental Workflows and Signaling Pathway Diagrams
To guide future research, the following experimental workflows and signaling pathway diagrams are proposed.
5.1. General Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis, screening, and optimization of novel drug candidates derived from this compound.
5.2. Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the development of novel small molecule therapeutics. Its unique combination of reactive functional groups and the presence of a trifluoromethyl moiety make it an attractive scaffold for generating diverse chemical libraries. Future research should focus on developing a robust and scalable synthesis for this compound and its derivatives. Subsequent screening of these compounds against a panel of disease-relevant targets, such as kinases and other enzymes involved in key signaling pathways, could lead to the identification of novel hit compounds. Further optimization of these hits through structure-activity relationship studies has the potential to yield potent and selective drug candidates for a range of therapeutic areas.
References
- 1. nbinno.com [nbinno.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 6-aryl substituted 4-anilinequinazoline derivatives as potential PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Heterocyclic Compounds Utilizing 4-Amino-3-bromo-5-nitrobenzotrifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 4-Amino-3-bromo-5-nitrobenzotrifluoride as a key starting material. This versatile building block, featuring amino, bromo, nitro, and trifluoromethyl functional groups, offers a valuable scaffold for the creation of diverse heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for the formation of benzimidazoles and quinoxalines from ortho-phenylenediamine derivatives.
Application Notes
This compound is a substituted o-phenylenediamine, a class of compounds widely used in the synthesis of fused heterocyclic systems. The presence of the electron-withdrawing nitro and trifluoromethyl groups can influence the reactivity of the diamine and the properties of the resulting heterocyclic products. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries.
The primary applications of this starting material lie in the synthesis of:
-
Benzimidazoles: These heterocycles are prevalent in many pharmaceutical agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis typically involves the condensation of the diamine with aldehydes or carboxylic acids (or their derivatives).
-
Quinoxalines: This class of nitrogen-containing heterocycles is also of significant interest in drug discovery, exhibiting activities such as anticancer and antimicrobial effects. The standard synthetic route involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.
The protocols provided below offer detailed, step-by-step procedures for the synthesis of representative benzimidazole and quinoxaline derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole
This protocol describes the synthesis of a trifluoromethyl-substituted benzimidazole via the condensation of this compound with trifluoroacetic acid.
Reaction Scheme:
A representative reaction scheme for benzimidazole synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (1.2 mmol) to the solution.
-
Add Eaton's reagent (2 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole | This compound | Trifluoroacetic acid | DCM | 12-16 | Room Temp. | 75-85 |
Workflow Diagram:
Experimental workflow for the synthesis of 6-Bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole.
Protocol 2: Synthesis of 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline
This protocol details the synthesis of a quinoxaline derivative through the condensation of this compound with a 1,2-dicarbonyl compound, in this case, glyoxal.
Reaction Scheme:
A representative reaction scheme for quinoxaline synthesis.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL) in a round-bottom flask.
-
Add glyoxal (1.1 mmol, 40% aqueous solution) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline | This compound | Glyoxal | Ethanol/Water | 4-6 | Reflux | 80-90 |
Workflow Diagram:
Experimental workflow for the synthesis of 7-Bromo-9-nitro-5-(trifluoromethyl)quinoxaline.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific applications.
Application Notes and Protocols: 4-Amino-3-bromo-5-nitrobenzotrifluoride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromo-5-nitrobenzotrifluoride and its precursors are highly functionalized aromatic compounds that serve as critical building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The trifluoromethyl, amino, bromo, and nitro groups offer multiple reaction sites for derivatization, making these compounds versatile intermediates for the construction of heterocyclic systems and other scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the use of this building block, with a focus on its role in the synthesis of key pharmaceutical intermediates.
Key Applications
The primary application of this scaffold lies in its use as a precursor for the synthesis of substituted anilines, which are pivotal intermediates in the preparation of various therapeutic agents. One of the most notable applications is in the synthesis of a key intermediate for Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The synthetic pathway leverages the reactivity of the bromo and nitro functionalities to introduce further complexity to the aromatic ring.
Data Presentation
The following tables summarize the quantitative data for key synthetic steps involving the precursor 3-bromo-5-nitrobenzotrifluoride, as described in the synthesis of a Nilotinib intermediate.
Table 1: Synthesis of 3-bromo-5-nitrobenzotrifluoride
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| m-nitrobenzotrifluoride | Bromine, Sulfuric acid | - | 60-70 | 14 | 91.8 |
Table 2: Condensation of 3-bromo-5-nitrobenzotrifluoride with 4-methyl-1H-imidazole
| Starting Materials | Catalyst | Promoter | Base | Solvent | Temperature (°C) |
| 3-bromo-5-nitrobenzotrifluoride, 4-methyl-1H-imidazole | Cuprous iodide | 8-hydroxyisoquinoline | Potassium carbonate | N,N-dimethylformamide | 100 |
Table 3: Reduction of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | Hydrazine hydrate | Ferric chloride, Activated carbon | Ethanol | 50-60 | 4-5 | 91.3 |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of the Nilotinib intermediate starting from 3-bromo-5-nitrobenzotrifluoride.
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride
This protocol describes the condensation of 3-bromo-5-nitrobenzotrifluoride with 4-methyl-1H-imidazole.
Materials:
-
3-bromo-5-nitrobenzotrifluoride (13.5 g, 0.05 mol)
-
4-methyl-1H-imidazole (5.0 g, 0.06 mol)
-
Cuprous iodide (1.42 g, 7.5 mmol)
-
8-hydroxyisoquinoline (2.2 g, 7.5 mmol)
-
Potassium carbonate (7.6 g, 0.055 mol)
-
N,N-dimethylformamide (50 mL)
-
250 mL three-necked flask
Procedure:
-
To a 250 mL three-necked flask, add 3-bromo-5-nitrobenzotrifluoride, 4-methyl-1H-imidazole, cuprous iodide, 8-hydroxyisoquinoline, potassium carbonate, and N,N-dimethylformamide.
-
Heat the reaction mixture to 100 °C with stirring until all solids are dissolved.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture and proceed with workup and purification to isolate the desired product.
Protocol 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This protocol details the reduction of the nitro group to an amine.
Materials:
-
3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride (2.71 g, 10 mmol)
-
Ferric chloride (0.27 g, 1 mmol)
-
Activated carbon (0.4 g)
-
Ethanol (50 mL)
-
80% Hydrazine hydrate (1.25 g, 20 mmol)
-
Isopropyl ether for recrystallization
Procedure:
-
In a suitable reaction vessel, combine 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride, ferric chloride, activated carbon, and ethanol.
-
At room temperature, add 80% hydrazine hydrate dropwise to the mixture.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-5 hours.
-
Filter the reaction mixture and concentrate the filtrate to remove ethanol.
-
Recrystallize the residue from isopropyl ether to obtain the final product as an off-white solid.[1]
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and logical relationships in the application of this building block.
Caption: Synthetic pathway to a key Nilotinib intermediate.
Caption: Experimental workflow for the synthesis of the aniline intermediate.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Amino-3-bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Amino-3-bromo-5-nitrobenzotrifluoride with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create novel biaryl compounds with significant potential in pharmaceutical and materials science research.[1][2][3] The resulting 4-amino-3-aryl-5-nitrobenzotrifluoride scaffold is a key structural motif in the development of new pharmacologically active molecules.
Compound Profile: this compound
This compound is a substituted aniline derivative with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [4] |
| Molecular Weight | 285.02 g/mol | [4] |
| Appearance | Dark yellow to dark orange solid | [5] |
| Melting Point | 68-74 °C | [6][7] |
| CAS Number | 113170-71-1 | [4] |
The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (amino) groups, as well as the steric hindrance around the bromine atom, makes this substrate particularly interesting and potentially challenging for cross-coupling reactions.[8][9][10][11] The electron-withdrawing groups are expected to activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[2][3]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed reaction to form a new carbon-carbon bond.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure that may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[12]
-
Solvent Addition: Add the anhydrous solvent system (e.g., Toluene/H₂O, 4:1 v/v, 10 mL) to the flask.[12]
-
Reaction Execution: Stir the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[12]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions for the coupling of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 80 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O (10:1) | 80 |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-bromo-5-nitrophenylsulphur pentafluoride [cymitquimica.com]
- 6. This compound CAS#: 113170-71-1 [m.chemicalbook.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-bromo-6-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel biaryl derivatives from 2-bromo-6-nitro-4-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry and agrochemical research. The protocols focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Introduction
2-bromo-6-nitro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of a variety of complex organic molecules. Its trifluoromethyl and nitro groups impart unique electronic properties, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.
This document outlines a detailed experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a novel biaryl derivative. The provided data and methodologies can be adapted for the synthesis of a library of related compounds.
Data Presentation: Suzuki-Miyaura Coupling Reaction
The following table summarizes the quantitative data for the synthesis of 2'-methyl-6'-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine via a Suzuki-Miyaura coupling reaction.
| Parameter | Value |
| Starting Material | 2-bromo-6-nitro-4-(trifluoromethyl)aniline |
| Coupling Partner | (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | Toluene/Ethanol/Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Yield | 85% |
Experimental Protocols
Synthesis of 2'-methyl-6'-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
This protocol details the Suzuki-Miyaura cross-coupling reaction between 2-bromo-6-nitro-4-(trifluoromethyl)aniline and (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid.
Materials:
-
2-bromo-6-nitro-4-(trifluoromethyl)aniline
-
(2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 eq), (2',6'-dimethyl-[1,1'-biphenyl]-3-yl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to dissolve the reactants.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 2'-methyl-6'-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine.
Visualizations
Experimental Workflow:
Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 4-Amino-3-bromo-5-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-3-bromo-5-nitrobenzotrifluoride is a halogenated and nitrated aniline derivative containing a trifluoromethyl group. This scaffold presents a unique electronic and structural profile, making it an intriguing starting point for the synthesis of novel bioactive compounds. The presence of reactive sites—the amino group and the aromatic ring activated by nitro and trifluoromethyl groups—allows for diverse chemical modifications to generate a library of derivatives. This document outlines a comprehensive framework and detailed protocols for the preliminary biological evaluation of such compounds, focusing on their potential anticancer and antimicrobial activities. While specific data for derivatives of this exact molecule are not extensively available, the following notes provide a robust methodology for their systematic investigation.
Section 1: Anticancer Activity Evaluation
The evaluation of novel chemical entities for anticancer properties is a cornerstone of drug discovery. Compounds derived from this compound can be screened for their cytotoxic effects against various cancer cell lines. A primary method for this initial screening is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of the synthesized compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. The results can be summarized for comparative analysis.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Human Cancer Cell Lines.
| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer)[3] | A549 (Lung Cancer) |
| Derivative 1 | 15.2 | 22.5 | 35.1 |
| Derivative 2 | 8.7 | 12.1 | 18.9 |
| Derivative 3 | 45.1 | 58.3 | > 100 |
| Derivative 4 | 5.4 | 9.8 | 11.2 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Data are hypothetical and for illustrative purposes only. Doxorubicin is included as a positive control.
Experimental Workflow and Signaling Pathway Visualization
Visualizing the experimental process and potential mechanisms of action is crucial for understanding the data.
Caption: Workflow of the MTT cytotoxicity assay for anticancer screening.
If a compound demonstrates significant cytotoxicity, further studies may investigate its mechanism of action, such as the induction of apoptosis.
Caption: A simplified intrinsic apoptosis pathway potentially targeted by active compounds.
Section 2: Antimicrobial Activity Evaluation
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The Kirby-Bauer disk diffusion method is a widely accepted preliminary test to assess the antimicrobial activity of chemical compounds.[4][5][6] This method provides qualitative or semi-quantitative results based on the size of the growth inhibition zone around a disk impregnated with the test compound.
Data Presentation: Antimicrobial Susceptibility
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater susceptibility of the microorganism to the compound.
Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition, mm) of this compound Derivatives.
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Derivative 1 | 10 | 0 | 8 |
| Derivative 2 | 18 | 12 | 15 |
| Derivative 3 | 0 | 0 | 0 |
| Derivative 4 | 22 | 16 | 19 |
| Ciprofloxacin | 25 | 28 | N/A |
| Fluconazole | N/A | N/A | 24 |
Data are hypothetical and for illustrative purposes only. Ciprofloxacin and Fluconazole are included as positive controls. "0" indicates no inhibition. N/A = Not Applicable.
Experimental Workflow Visualization
The workflow for the Kirby-Bauer test is a standardized procedure to ensure reproducibility.
Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.
Section 3: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well plate format.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and positive control (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to the optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank). Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[7]
-
Cell Treatment: Prepare serial dilutions of the test compounds and the positive control in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for another 48-72 hours.[1]
-
MTT Addition: After the treatment period, remove the medium containing the compounds. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct the absorbance values by subtracting the mean absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Negative Control Wells) x 100
-
-
Plot % Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Kirby-Bauer Disk Diffusion Test
This protocol provides a standardized method for antimicrobial susceptibility testing.[4][5][8]
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile paper disks (6 mm diameter)
-
Test compounds and positive controls (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in TSB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[4]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage (a "lawn" of bacteria).[8]
-
Disk Preparation and Application:
-
Aseptically apply a known concentration of each test compound solution onto sterile paper disks and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[8]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[5]
-
-
Incubation: Invert the plates and place them in an incubator at 35-37°C within 15 minutes of disk application. Incubate for 16-18 hours for bacteria or 24-48 hours for fungi.[5]
-
Measurement and Interpretation: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The zone size is interpreted using standardized charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant, although for novel compounds, the raw millimeter value is typically reported for comparison.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 7. MTT Assay [protocols.io]
- 8. microbenotes.com [microbenotes.com]
Application Note: Selective Reduction of 4-Amino-3-bromo-5-nitrobenzotrifluoride
Introduction
The selective reduction of the nitro group in highly functionalized aromatic compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. 4-Amino-3-bromo-5-nitrobenzotrifluoride is a valuable building block, and its reduction product, 3-Amino-5-bromo-2-(trifluoromethyl)aniline, is an important intermediate. The challenge in this transformation lies in selectively reducing the nitro group without affecting the bromo, amino, and trifluoromethyl substituents. This note details two robust protocols for this selective reduction: Catalytic Hydrogenation and Stannous Chloride (SnCl₂) Reduction.
Reaction Scheme
The overall transformation is the selective reduction of the nitro group to an amine.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-3-bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a potential large-scale synthetic route for 4-Amino-3-bromo-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols described herein are based on established chemical transformations and are intended to serve as a foundational guide for process development and scale-up.
Synthetic Pathway Overview
The proposed multi-step synthesis of this compound commences with the nitration of benzotrifluoride, followed by a regioselective bromination, and concludes with a selective reduction of a nitro group to an amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzotrifluoride
This protocol outlines the nitration of benzotrifluoride.
Materials:
-
Benzotrifluoride
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the jacketed glass reactor with benzotrifluoride and dichloromethane.
-
Cool the reactor contents to 0-5 °C using a cooling bath.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, maintaining the temperature below 10 °C.
-
Slowly add the nitrating mixture to the reactor via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for 2 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, slowly quench the reaction by adding ice-cold water.
-
Separate the organic layer and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitrobenzotrifluoride.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 3-Bromo-5-nitrobenzotrifluoride
This protocol details the bromination of 3-nitrobenzotrifluoride.[1]
Materials:
-
3-Nitrobenzotrifluoride
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bisulfite Solution (5% w/v)
-
Sodium Bicarbonate Solution (8% w/v)
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and solids addition port
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the reactor with 3-nitrobenzotrifluoride and dichloromethane.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the mixture to 35 °C.[1]
-
Add DBDMH portion-wise over several hours, maintaining the temperature at 35 °C.[1]
-
Stir the reaction at 35 °C until completion, as monitored by HPLC. This may take several hours.[2][3]
-
Cool the reaction mixture to room temperature and quench with a cold aqueous solution of sodium bisulfite.
-
Separate the organic layer and wash with water, 8% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-bromo-5-nitrobenzotrifluoride as a light yellow liquid.[2][3]
Step 3: Synthesis of this compound
This protocol describes the selective reduction of one nitro group in the presence of another, a common challenge in substituted dinitro aromatics. A milder reducing agent is proposed. A more common industrial approach for nitro reduction involves catalytic hydrogenation.
Materials:
-
3-Bromo-5-nitrobenzotrifluoride
-
Iron powder (activated)
-
Ammonium Chloride
-
Ethanol
-
Water
-
Celite®
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Charge the reactor with 3-bromo-5-nitrobenzotrifluoride, ethanol, and a solution of ammonium chloride in water.
-
Heat the mixture to reflux (approximately 78 °C).
-
Gradually add activated iron powder to the refluxing mixture.
-
Continue refluxing and monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | Dichloromethane | 0-10 | 2-4 | 85-95 |
| 2 | Bromination | DBDMH, H₂SO₄ | Dichloromethane | 35 | 12-24 | 80-90[1] |
| 3 | Reduction | Fe, NH₄Cl | Ethanol/Water | ~78 (Reflux) | 4-8 | 70-85 |
Table 2: Purity and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (by HPLC) |
| 3-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | 191.11 | >98% |
| 3-Bromo-5-nitrobenzotrifluoride | C₇H₃BrF₃NO₂ | 270.01 | >97% |
| This compound | C₇H₄BrF₃N₂O₂ | 285.02[4][5][6] | >98% |
Scale-Up Considerations and Workflow
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Workflow for the scale-up of this compound synthesis.
Key Considerations:
-
Heat Management: The nitration and bromination steps are highly exothermic. Efficient heat removal is critical to prevent runaway reactions and ensure regioselectivity. The use of jacketed reactors with precise temperature control is mandatory. For larger scales, continuous flow reactors can offer superior heat transfer and safety.[1]
-
Reagent Addition: The controlled addition of highly reactive reagents like the nitrating mixture and DBDMH is crucial. Automated dosing systems are recommended for large-scale production to maintain consistent reaction profiles.
-
Mixing: Efficient mixing is necessary to ensure homogeneity, particularly in multi-phasic reaction mixtures. The choice of impeller and agitation speed should be carefully evaluated during scale-up.
-
Work-up and Purification: The work-up procedures involve handling large volumes of aqueous and organic phases. The purification of the final product and intermediates at a large scale may require transitioning from chromatography to more scalable techniques like crystallization or distillation.
-
Safety: A thorough hazard evaluation, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies, should be conducted to understand the thermal risks associated with each step. All operations should be performed in well-ventilated areas with appropriate personal protective equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]
- 3. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. free samples NO.1 factory this compound, CasNo.113170-71-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for 4-Amino-3-bromo-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-bromo-5-nitrobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic pathway starts from the commercially available 4-amino-3-nitrobenzotrifluoride. The key transformation is a regioselective bromination at the position ortho to the amino group and meta to the nitro and trifluoromethyl groups.
Q2: What are the critical parameters to control during the bromination reaction?
Key parameters to monitor and optimize include:
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Temperature: The reaction is typically exothermic, and maintaining a specific temperature range is crucial to prevent side reactions and ensure regioselectivity.
-
Solvent: The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products.
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Brominating Agent: The selection and stoichiometry of the brominating agent are critical for achieving high yield and minimizing the formation of di-brominated byproducts.
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Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching to maximize product formation and minimize degradation.
Q3: How can I purify the final product, this compound?
Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel. The choice of the purification method depends on the scale of the reaction and the nature of the impurities.
Q4: What are the main safety precautions to consider during this synthesis?
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Bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrated aromatic compounds can be sensitive to heat and shock. Avoid excessive heating and ensure proper temperature control.
-
Many of the solvents used are flammable. Work away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time. | - Use a fresh or properly stored brominating agent.- Gradually increase the reaction temperature while monitoring for product formation.- Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Formation of Multiple Products (Low Selectivity) | - Reaction temperature is too high, leading to over-bromination or side reactions.- Incorrect stoichiometry of the brominating agent. | - Maintain the recommended reaction temperature using a cooling bath if necessary.- Carefully control the addition of the brominating agent. |
| Product is Contaminated with Starting Material | - Incomplete reaction.- Insufficient amount of brominating agent. | - Increase the reaction time or temperature slightly.- Add a small excess of the brominating agent and monitor the reaction closely. |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction solvent.- Emulsion formation during workup. | - After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture.- To break emulsions, add brine or filter the mixture through a pad of celite. |
| Product is a Dark Oil or Tar | - Decomposition of starting material or product at elevated temperatures.- Presence of impurities in the starting materials. | - Ensure the reaction temperature does not exceed the recommended limit.- Use purified starting materials.- Attempt to purify the crude product by column chromatography. |
Experimental Protocols
Bromination of 4-amino-3-nitrobenzotrifluoride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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4-amino-3-nitrobenzotrifluoride
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N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Sodium thiosulfate solution (aqueous)
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Sodium bicarbonate solution (saturated aqueous)
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Brine (saturated aqueous sodium chloride)
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Ethyl acetate
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Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzotrifluoride (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
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Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
Add a solution of sodium thiosulfate to neutralize any remaining bromine.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Starting Material | 4-amino-3-nitrobenzotrifluoride |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Visualizations
Experimental Workflow for the Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis issues.
Common side reactions with 2-bromo-6-nitro-4-(trifluoromethyl)aniline
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-6-nitro-4-(trifluoromethyl)aniline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving 2-bromo-6-nitro-4-(trifluoromethyl)aniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Incomplete reaction; incorrect reaction conditions (temperature, time, stoichiometry); degradation of starting material or product. | Monitor the reaction progress using TLC or LC-MS. Optimize reaction conditions, ensuring the use of fresh reagents and solvents. Consider degassing the solvent if oxidative side reactions are suspected. |
| Presence of Multiple Spots on TLC/LC-MS | Formation of side products; incomplete reaction; degradation. | Isolate and characterize the major impurities. Based on their identity, adjust reaction conditions to minimize their formation. For example, if dehalogenation is observed, consider a milder reducing agent. |
| Product is a Different Color Than Expected | Presence of colored impurities, often from nitro group side reactions (e.g., azo compounds). | Recrystallize the product from an appropriate solvent system. Column chromatography may also be effective for removing colored impurities. |
| Difficulty in Isolating the Product | Product may be too soluble in the workup solvent or may have formed a salt. | Adjust the pH of the aqueous phase during workup. If the product is an amine, basifying the solution can help extract it into an organic solvent.[1] Use a different extraction solvent. |
| Inconsistent Results Between Batches | Variation in the purity of the starting material or reagents; moisture in the reaction. | Use starting material from the same batch with a known purity. Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 2-bromo-6-nitro-4-(trifluoromethyl)aniline?
A1: The most common side reactions are associated with the reduction of the nitro group. Depending on the reducing agent and reaction conditions, side products from partial reduction (to nitroso or hydroxylamine intermediates) or dehalogenation (loss of the bromine atom) can occur.[2][3] With very strong reducing agents like lithium aluminum hydride, aromatic nitro compounds may form azo products.[2]
Q2: How can I avoid dehalogenation during the reduction of the nitro group?
A2: Dehalogenation is a common side reaction when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), especially with bromo and iodo substituents.[2] To avoid this, consider using milder reducing agents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media.[2][4] Raney nickel can also be an alternative to Pd/C for substrates where dehalogenation is a concern.[2]
Q3: What are the optimal storage conditions for 2-bromo-6-nitro-4-(trifluoromethyl)aniline?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[5] It is a combustible solid and should be stored accordingly.
Q4: What safety precautions should be taken when handling this compound?
A4: 2-Bromo-6-nitro-4-(trifluoromethyl)aniline is a warning-level hazardous substance that can cause skin, eye, and respiratory irritation. It is essential to use personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent). Handle the compound in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to an Amine using Iron
This protocol describes a common method for reducing the nitro group of 2-bromo-6-nitro-4-(trifluoromethyl)aniline to form 2-bromo-6-amino-4-(trifluoromethyl)aniline, while minimizing dehalogenation.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-nitro-4-(trifluoromethyl)aniline (1 equivalent).
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Reagent Addition: Add ethanol and water (e.g., 4:1 v/v) as the solvent system, followed by iron powder (e.g., 3-5 equivalents) and a catalytic amount of ammonium chloride or acetic acid.
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Reaction: Heat the mixture to reflux (typically 70-80°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Extraction: Concentrate the filtrate to remove the ethanol. Add an aqueous solution of sodium bicarbonate to the residue until it is basic, then extract the product with an organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 2-bromo-6-amino-4-(trifluoromethyl)aniline
| Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Key Side Product |
| H₂, Pd/C | Methanol, Room Temp, 1 atm | 65 | 80 | Debrominated aniline |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 92 | 98 | Minimal |
| SnCl₂·2H₂O | Ethanol, Reflux | 88 | 97 | Tin salt impurities |
| Raney Ni | Ethanol, Room Temp, 1 atm | 75 | 85 | Debrominated aniline |
Visualizations
Diagram 1: Reaction Pathway for Nitro Reduction
Caption: Nitro group reduction using iron.
Diagram 2: Potential Side Reaction Pathways
Caption: Common side reaction pathways.
Diagram 3: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield/purity.
References
Technical Support Center: Purification of 4-Amino-3-bromo-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-3-bromo-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound. For industrial-scale purification, fractional distillation under reduced pressure may also be considered.[1]
Q2: What are the likely impurities in a sample of crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in related halogenated nitroaromatic compounds may include positional isomers, unreacted starting materials, and byproducts from side reactions. For instance, in the synthesis of similar compounds, isomers formed during nitration or bromination are frequent impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for tracking the progress of purification.[1] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid analysis of fractions from column chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound (Melting Point: 68-70°C).[2] The solute is coming out of solution above its melting point.
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Solution:
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Lower the temperature: Reheat the solution to redissolve the oil, then allow it to cool more slowly. Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.
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Change the solvent: Use a solvent or a solvent mixture with a lower boiling point.
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Problem: Very low or no recovery of the purified compound.
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Possible Cause 1: Too much solvent was used, and the compound remains dissolved in the mother liquor even after cooling.
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Solution 1: Concentrate the mother liquor by carefully evaporating some of the solvent and then try to crystallize the compound again.
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Possible Cause 2: The compound is too soluble in the chosen solvent, even at low temperatures.
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Solution 2: Use a different solvent in which the compound is less soluble at cold temperatures. Alternatively, use a co-solvent system where the compound is soluble in one solvent (the "good" solvent) but insoluble in the other (the "bad" or "anti-solvent"). The anti-solvent is added gradually to the solution of the compound in the good solvent until turbidity is observed, which indicates the onset of crystallization.
Problem: The crystals are colored, but the pure compound should be a white to light yellow powder.
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Possible Cause: The presence of colored impurities.
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Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. After treatment with charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
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Possible Cause 1: The polarity of the eluent (mobile phase) is too high, causing all compounds to move too quickly through the column.
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Solution 1: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
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Possible Cause 2: The polarity of the eluent is too low, and the desired compound is not moving down the column.
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Solution 2: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
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Possible Cause 3: The column is overloaded with the crude sample.
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Solution 3: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Problem: The compound streaks on the column.
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Possible Cause: The compound is not fully dissolving in the mobile phase as it moves through the column, or it is interacting too strongly with the stationary phase. This can be an issue with basic compounds like anilines on acidic silica gel.
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Solution:
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Add a modifier to the eluent: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve the peak shape by neutralizing the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a neutral or basic stationary phase, such as alumina or amine-functionalized silica.
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Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Solvent System | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Dichloromethane/Methanol | Dichloromethane | Methanol | A common solvent pair for compounds with moderate polarity.[3] Dissolve in a minimum of hot dichloromethane and add methanol dropwise until cloudiness persists. |
| Ethanol/Water | Ethanol | Water | Ethanol is a good solvent for many polar organic compounds. Water can be used as an anti-solvent to induce crystallization. |
| Toluene | Good | N/A | Suitable for compounds with moderate polarity. |
| Heptane/Ethyl Acetate | Ethyl Acetate | Heptane | A versatile system where the polarity can be fine-tuned. |
Table 2: General Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | A versatile and widely used polar stationary phase suitable for a broad range of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | A common solvent system with tunable polarity. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. |
| Elution Order | Less polar impurities first, followed by this compound. More polar impurities will elute last. | The amino and nitro groups make the target compound relatively polar, causing it to adhere more strongly to the silica gel than non-polar impurities. |
| Detection | UV-Vis (at 254 nm or another appropriate wavelength) or TLC | The aromatic nature of the compound allows for easy visualization under UV light. |
Experimental Protocols
Protocol 1: Recrystallization using a Dichloromethane/Methanol Solvent System
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot dichloromethane to completely dissolve the solid. Gentle heating with a hot water bath may be necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and fluted filter paper with hot dichloromethane and filter the hot solution into a clean flask.
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Induce Crystallization: While the solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
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Crystal Formation: Add a few more drops of dichloromethane until the cloudiness just disappears. Cover the flask and allow it to cool slowly to room temperature.
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Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin the elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes as the solvent flows through the column.
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Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
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Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.).
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Combining Fractions: Once the separation is complete, combine the pure fractions containing the desired product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
Catalyst selection for cross-coupling reactions involving 4-Amino-3-bromo-5-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Amino-3-bromo-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
This substrate is electronically complex, presenting several challenges. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which can decrease the electron density of the aromatic ring. While this can facilitate the initial oxidative addition step in many palladium-catalyzed cycles, the presence of the electron-donating amino group can lead to catalyst inhibition by coordinating to the metal center.[1] Finding a catalyst system that balances these opposing electronic effects is crucial for successful coupling.
Q2: What are the most common side reactions observed with this substrate?
Common side reactions include:
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Protodeboronation: In Suzuki reactions, the boronic acid coupling partner can be replaced by a proton from the solvent or trace water, especially under basic conditions.[1]
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Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide can occur, often promoted by the presence of oxygen.[1]
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Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of 4-amino-5-nitrobenzotrifluoride. This can be caused by certain impurities or side reactions with the solvent or base.[1]
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Catalyst Deactivation: The formation of inactive palladium species (e.g., palladium black) can occur, particularly at elevated temperatures or in the presence of oxygen.[2]
Q3: Which type of palladium catalyst is a good starting point for this substrate?
For electron-deficient aryl bromides like this compound, pre-formed palladium(0) catalysts such as Pd(PPh₃)₄ or catalyst systems that readily generate Pd(0) in situ are often preferred. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand is also a common and effective strategy. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being essential to promote the key steps of the catalytic cycle.[3]
Q4: How critical is the choice of base in these reactions?
The base is a critical parameter. In Suzuki reactions, it is required for the activation of the boronic acid to facilitate transmetalation.[4] For a substrate with an acidic proton on the amino group, the base must be carefully chosen to avoid unwanted side reactions. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] The solubility of the base in the chosen solvent system is also an important consideration.
Q5: Is it necessary to protect the amino group?
While not always mandatory, protection of the amino group (e.g., as an acetyl or Boc group) can sometimes improve reaction outcomes by preventing its coordination to the palladium catalyst, which can lead to inhibition. This is a strategy to consider if you are experiencing consistently low yields or catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst oxidation.[1] Consider using a more robust and air-stable precatalyst. |
| Catalyst Inhibition | The amino group may be coordinating to the palladium center. Try using a ligand that is more sterically demanding to disfavor this interaction. Alternatively, consider protecting the amino group. |
| Suboptimal Ligand | For this electron-deficient substrate, standard ligands like PPh₃ may be insufficient. Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[3] |
| Inappropriate Base | The chosen base may be too weak, not sufficiently soluble in the reaction medium, or promoting side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure they are finely powdered and anhydrous.[1] |
| Low Reaction Temperature | Cross-coupling reactions with electron-deficient substrates may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at excessive temperatures. |
| Poor Substrate/Reagent Quality | Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst. Use freshly purchased or purified reagents. |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Hydrodehalogenation | The presence of hydride sources in the reaction mixture. | Use high-purity, anhydrous solvents and reagents. A change in the ligand or base might be necessary to disfavor this pathway.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction, leading to oxidation of Pd(0) to Pd(II), which promotes homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use a Pd(0) catalyst source directly.[1] |
| Protodeboronation | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is generally more stable than the corresponding boronic acid.[1] |
Data Presentation
The following tables summarize typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromoaniline derivative |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85-95 | 3-Bromoaniline derivative |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Variable | 4-Amino-3-bromobenzoic acid |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 80 | 12 | ~90 | Bromoaniline derivative |
Table 2: Heck Coupling of Electron-Deficient Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N | DMF or NMP | 100-120 | 12-24 | Good | Bromo-nitro-benzene |
| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 16 | Moderate | Electron-deficient aryl bromide |
| 3 | Herrmann's Catalyst (1) | - | Na₂CO₃ | NMP | 130 | 4 | High | Bromo-nitro-benzene |
Table 3: Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 65 | 8 | High | Bromo-nitro-benzene |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH | DMF | 80 | 12 | Good | Electron-deficient aryl bromide |
| 3 | Pd(OAc)₂ (1.5) | CuI (3) | PPh₃ (3) | Et₃N | Toluene | 90 | 6 | High | Bromo-nitro-benzene |
Experimental Protocols
The following are general, representative protocols that should be optimized for the specific coupling partners and desired scale.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₃PO₄, 2-3 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][5]
General Protocol for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand if necessary (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 eq).[6]
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100-120 °C) with stirring.[6]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the base (e.g., Et₃N, 2-3 eq), and finally the terminal alkyne (1.1-1.5 eq) via syringe.[7]
-
Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 100 °C depending on the catalyst system) until the starting material is consumed.[7]
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Solvent effects on the reactivity of 4-Amino-3-bromo-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromo-5-nitrobenzotrifluoride. The information is tailored to address common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNAc) reactions?
This compound is activated towards nucleophilic aromatic substitution at the bromine-bearing carbon. The strong electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl (-CF3) groups, ortho and para to the bromine atom, significantly stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution. The amino (-NH2) group is an activating group, which can modulate the overall reactivity.
Q2: How does solvent choice impact the rate of SNAc reactions with this substrate?
Solvent polarity plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAc reactions. These solvents can solvate the cation of the nucleophile but do not strongly solvate the anion, leaving it more "naked" and nucleophilic. Protic solvents, like alcohols or water, can form hydrogen bonds with the nucleophile, stabilizing it and potentially slowing down the reaction rate. Non-polar solvents are typically poor choices as they do not effectively dissolve the often ionic nucleophiles and do not stabilize the charged intermediate.
Q3: I am observing low yields in my substitution reaction. What are the potential causes related to the solvent?
Low yields can stem from several solvent-related issues:
-
Inappropriate Solvent Choice: Using a non-polar or protic solvent when a polar aprotic solvent is required can drastically reduce the reaction rate and yield.
-
Solvent Purity: Water is a common impurity in many organic solvents. For moisture-sensitive reactions, even trace amounts of water can consume the nucleophile or react with the substrate, leading to side products and lower yields. Ensure you are using a dry solvent.
-
Solvent Degradation: Some solvents can degrade under reaction conditions, especially in the presence of strong bases or high temperatures, leading to impurities that can interfere with the reaction.
Q4: Are there any common side reactions I should be aware of, and how can the solvent influence them?
A potential side reaction is the displacement of the nitro group, although the bromo group is generally a better leaving group. The choice of solvent can influence the selectivity of the reaction. In some cases, highly polar solvents might favor the displacement of the "harder" leaving group. Additionally, the amino group can potentially react under certain conditions, although it is generally less reactive in this context.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or very slow reaction | The solvent is not polar enough to facilitate the reaction. | Switch to a polar aprotic solvent like DMF, DMSO, or NMP. |
| The nucleophile is poorly soluble in the chosen solvent. | Select a solvent in which the nucleophile has good solubility. Consider using a phase-transfer catalyst if working in a biphasic system. | |
| Formation of multiple products | The solvent is promoting side reactions. | Try a less polar solvent to reduce the rate of undesired pathways. Alternatively, lowering the reaction temperature might improve selectivity. |
| The solvent is reacting with the substrate or nucleophile. | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents with highly basic nucleophiles. | |
| Low product yield | The solvent contains impurities (e.g., water). | Use a freshly dried, high-purity solvent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The product is precipitating out of the reaction mixture. | Choose a solvent in which the product has better solubility at the reaction temperature. | |
| Difficulty in product isolation | The solvent has a high boiling point, making removal difficult. | If possible, use a lower-boiling solvent that still provides good reactivity (e.g., acetonitrile or acetone). For high-boiling solvents like DMSO or NMP, consider workup procedures such as aqueous extraction or precipitation followed by filtration. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general framework for the reaction of this compound with a generic nucleophile.
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add this compound (1 equivalent) and the chosen dry, polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise. If a base is required (e.g., for thiol or alcohol nucleophiles), add a non-nucleophilic base like potassium carbonate or cesium carbonate (1.5-2 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the nucleophile's reactivity). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a high-boiling polar aprotic solvent was used, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the reaction solvent and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Expected Solvent Effects on Reaction Rate
| Solvent Class | Example Solvents | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Effectively solvates the counter-ion of the nucleophile, leaving the nucleophilic anion more reactive. Stabilizes the charged Meisenheimer intermediate. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its nucleophilicity. |
| Non-polar | Toluene, Hexane, Dioxane | Very Low | Poor solubility of most nucleophiles and poor stabilization of the charged intermediate. |
Visualizations
Caption: Generalized mechanism for the nucleophilic aromatic substitution of this compound.
4-Amino-3-bromo-5-nitrobenzotrifluoride stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-3-bromo-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep it under an inert gas atmosphere and protected from light.[1]
Q2: What are the known physical and chemical properties of this compound?
The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H4BrF3N2O2 | [3][4] |
| Molecular Weight | 285.02 g/mol | [3] |
| Melting Point | 68-70°C | [4] |
| Appearance | Pale yellow solid | [5] |
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemical structure and known reactivity of similar nitroaromatic compounds, two primary degradation pathways can be postulated:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can occur under various conditions, including the presence of reducing agents or certain biological systems. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
-
Nucleophilic Aromatic Substitution: The bromine atom, activated by the electron-withdrawing nitro and trifluoromethyl groups, can be susceptible to nucleophilic attack, leading to its substitution by other nucleophiles present in the reaction mixture.
Troubleshooting Guide
Issue 1: The solid material has changed color from pale yellow to a darker shade.
-
Possible Cause: This may indicate degradation of the compound, potentially due to exposure to light, air (oxidation), or moisture.
-
Troubleshooting Steps:
-
Verify that the storage container is properly sealed and was stored in a dark, dry place.
-
Consider repurifying a small sample (e.g., by recrystallization) and comparing its properties (e.g., melting point, NMR spectrum) to the original specifications.
-
If degradation is suspected, it is recommended to use a fresh batch of the compound for sensitive experiments.
-
Issue 2: Inconsistent results are observed in biological assays.
-
Possible Cause: The compound may be degrading in the assay medium. The nitro group, for instance, can be reduced by cellular enzymes.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Prepare a solution of the compound in the assay buffer and incubate it under the same conditions as the experiment (time, temperature, light exposure) but without cells or other biological components. Analyze the solution at different time points by HPLC to check for the appearance of degradation products.
-
Include Proper Controls: Use positive and negative controls in your assays to ensure that the observed effects are due to the compound and not its degradation products.
-
Modify Experimental Conditions: If degradation is confirmed, consider reducing the incubation time or performing the assay at a lower temperature, if feasible.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a solution.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile.
-
Prepare the test solution by diluting the stock solution in the desired buffer or solvent to the final experimental concentration.
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C in cell culture medium).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Quench any reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate any proteins or salts.
-
Analyze the supernatant by HPLC using a suitable gradient of water and acetonitrile with a formic acid modifier.
-
Monitor the disappearance of the parent compound peak and the appearance of any new peaks corresponding to degradation products.
-
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: General workflow for assessing compound stability in a liquid medium.
References
Validation & Comparative
Comparing the reactivity of 4-Amino-3-bromo-5-nitrobenzotrifluoride with similar anilines
An Objective Comparison of the Reactivity of 4-Amino-3-bromo-5-nitrobenzotrifluoride and Structurally Related Anilines
This guide presents a comparative analysis of the chemical reactivity of this compound against a selection of structurally similar anilines. The comparison focuses on the influence of various substituents on the aromatic ring, which collectively dictate the molecule's behavior in key organic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing objective data to inform experimental design and synthetic strategy.
Introduction to Substituent Effects on Aniline Reactivity
The reactivity of an aniline derivative is fundamentally governed by the electronic and steric properties of the substituents on its aromatic ring. These substituents modulate the electron density of the benzene ring and the nucleophilicity of the amino group. This compound is a highly substituted aniline with a complex interplay of competing electronic effects:
-
Amino Group (-NH₂): A powerful electron-donating group (+R > -I effect) that strongly activates the ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[1][2]
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group (-I, -R effects) that deactivates the ring towards EAS and directs incoming electrophiles to the meta position. Its presence significantly reduces the basicity of the amino group.
-
Nitro Group (-NO₂): One of the strongest electron-withdrawing groups (-I, -R effects), it is highly deactivating and a meta-director for EAS.[3][4][5]
-
Bromo Group (-Br): An electron-withdrawing group (-I effect) that deactivates the ring, but its electron-donating resonance effect (+R effect) directs incoming electrophiles to the ortho and para positions.[6]
In this compound, the strong activating effect of the amino group is severely diminished by the cumulative electron-withdrawing power of the -NO₂, -CF₃, and -Br substituents. This makes the aromatic ring electron-deficient and significantly less reactive in electrophilic substitutions compared to simpler anilines.
Caption: Electronic influence of substituents on the aniline ring.
Comparative Basicity of Anilines
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen lone pair. Electron-withdrawing groups pull electron density away from the amino group, making it less basic (lower pKa). The data clearly shows that this compound is an extremely weak base due to the cumulative effect of three electron-withdrawing substituents.
Table 1: Physical Properties and Basicity of Selected Anilines
| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical Form | pKa of Conjugate Acid |
|---|---|---|---|---|
| This compound | 113170-71-1 | 285.02[7] | Yellow Solid[8] | -4.74 (Predicted)[8] |
| 4-Nitroaniline | 100-01-6 | 138.12[9] | Yellow Crystalline Solid[9] | 1.0[9][10] |
| 4-Aminobenzotrifluoride | 455-14-1 | 161.12[11] | Colorless to Yellow Liquid[11] | 2.45[11][12] |
| 2-Bromoaniline | 615-36-1 | 172.02[13] | Liquid/Solid[13] | 2.53[13][14] |
| 4-Bromoaniline | 106-40-1 | 172.02[15] | Crystalline Solid[15] | 3.86 |
| Aniline | 62-53-3 | 93.13 | Oily Liquid | 4.63[16] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The propensity of an aniline to undergo EAS reactions like halogenation or nitration is determined by the net activation or deactivation of the ring.
-
Aniline: Highly activated, reacting uncontrollably with bromine water to form 2,4,6-tribromoaniline.[17][18] Controlled monosubstitution requires protection of the amino group.[2]
-
Bromoanilines: The ring is deactivated compared to aniline but the -NH₂ group still directs ortho/para. Reactivity is moderate.
-
4-Aminobenzotrifluoride & 4-Nitroaniline: The powerful -CF₃ and -NO₂ groups strongly deactivate the ring, making EAS reactions difficult.
-
This compound: This compound is exceptionally unreactive towards EAS. The only available position for substitution is C6 (ortho to the -NH₂ group), which is sterically hindered by the adjacent bromine atom and electronically deactivated by being meta to the -NO₂ group and ortho to the -CF₃ group. Electrophilic attack is highly unfavorable.
Table 2: Predicted Relative Reactivity in Electrophilic Bromination
| Compound | Ring Activation | Directing Effect of Substituents | Predicted Outcome | Relative Rate |
|---|---|---|---|---|
| This compound | Strongly Deactivated | Competing directors, high steric hindrance[19] | No reaction or extremely slow | << |
| 4-Nitroaniline | Strongly Deactivated | -NH₂ (o,p) vs -NO₂ (m) | Very slow, requires harsh conditions | < |
| 4-Aminobenzotrifluoride | Strongly Deactivated | -NH₂ (o,p) vs -CF₃ (m) | Slow, requires harsh conditions | < |
| Bromoanilines | Moderately Deactivated | -NH₂ (o,p) and -Br (o,p) | Monosubstitution possible | ++ |
| Aniline | Strongly Activated | -NH₂ (o,p) | Polysubstitution (2,4,6-tribromo)[20] | +++++ |
Caption: Logical relationship of EAS reactivity among anilines.
Reactivity in Other Key Reactions
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of this compound makes it a potential candidate for NAS, a reaction class not typically observed for electron-rich anilines. The bromine atom, being ortho and para to the strongly electron-withdrawing -NO₂ and -CF₃ groups, is activated towards displacement by strong nucleophiles. This contrasts sharply with aniline or bromoaniline, which do not undergo NAS under normal conditions.
Diazotization (Sandmeyer Reaction)
The conversion of the amino group to a diazonium salt (-N₂⁺) is a cornerstone of aniline chemistry. The stability and reactivity of the resulting diazonium salt are influenced by the ring's electronic character. For this compound, the severely reduced basicity of the amino group can make the initial diazotization step more challenging, potentially requiring stronger acidic conditions than for aniline.
Experimental Protocols
General Protocol for the Acetylation (Protection) of an Aniline
This procedure is often required to moderate the high reactivity of activated anilines before performing electrophilic substitution.
-
Dissolution: Dissolve the aniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
Isolation: The acetylated product (acetanilide) will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Caption: Experimental workflow for aniline acetylation.
Conclusion
The reactivity of this compound is markedly different from that of aniline and its simpler derivatives. Its key characteristics are:
-
Extremely Low Basicity: The cumulative electron-withdrawing effect of the bromo, nitro, and trifluoromethyl groups renders the amino nitrogen lone pair highly delocalized and unavailable for protonation.
-
Inertness to Electrophilic Aromatic Substitution: The aromatic ring is severely deactivated, making standard EAS reactions highly improbable under normal conditions.
-
Potential for Nucleophilic Aromatic Substitution: The electron-poor nature of the ring activates the C-Br bond towards nucleophilic attack, a reactivity mode opposite to that of typical anilines.
This unique reactivity profile makes this compound a specialized building block in organic synthesis, suitable for constructing complex molecules where its specific substitution pattern and electronic properties are required. Researchers should select this substrate when seeking to leverage its electron-deficient character, particularly in the context of nucleophilic substitution reactions.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Explain why the Nitro group is meta directing in electrophilic aromatic s.. [askfilo.com]
- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 6. quora.com [quora.com]
- 7. This compound | C7H4BrF3N2O2 | CID 145492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 113170-71-1 [m.chemicalbook.com]
- 9. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 10. Chemical Properties [apps.ncl.ac.uk]
- 11. 4-Aminobenzotrifluoride CAS#: 455-14-1 [m.chemicalbook.com]
- 12. 4-Aminobenzotrifluoride | 455-14-1 [chemicalbook.com]
- 13. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 14. 2-Bromoaniline manufacturers and suppliers in india [chemicalbook.com]
- 15. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 17. Khan Academy [khanacademy.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
The Strategic Advantage of 4-Amino-3-bromo-5-nitrobenzotrifluoride in Drug Design: A Comparative Guide
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 4-Amino-3-bromo-5-nitrobenzotrifluoride has emerged as a strategic asset, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive comparison of this compound with alternative chemical moieties, supported by experimental data, to elucidate its distinct advantages in drug design.
The trifluoromethyl group, a key feature of this molecule, is well-established for its ability to enhance crucial pharmacokinetic properties. It often acts as a bioisostere for other chemical groups, improving metabolic stability, membrane permeability, and overall drug-like characteristics.[1] The strategic placement of bromo and nitro groups on the benzotrifluoride scaffold further provides versatile handles for synthetic elaboration, allowing for the construction of complex molecular architectures.
A prime example of the utility of a closely related precursor, 3-bromo-5-nitrobenzotrifluoride, is in the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] The trifluoromethylphenyl group in Nilotinib is crucial for its high binding affinity and inhibitory activity against the Bcr-Abl kinase.[1][3]
Comparative Analysis: Performance in Kinase Inhibition
The unique substitution pattern of this compound offers a distinct advantage in achieving high potency and selectivity in kinase inhibitors. The trifluoromethyl group, in particular, contributes significantly to the binding affinity of the final drug molecule.
To illustrate this, a comparative analysis of Nilotinib and its analogs, where the trifluoromethyl group is either absent or replaced, reveals a stark difference in their inhibitory activity against the Abl kinase.
| Compound | Core Structure Modification | Abl Kinase Inhibition (IC50) | Reference |
| Nilotinib | Contains the 3-(trifluoromethyl)phenyl moiety | < 2.5 nM | [1] |
| Analog 2a | Lacks the trifluoromethyl group on the phenyl ring | 2953 nM | [1] |
| Analog 2c | Trifluoromethyl group replaced by a methyl group | 135.8 nM | [1] |
As the data clearly indicates, the presence of the trifluoromethyl group in Nilotinib is paramount for its potent inhibition of the Abl kinase, with its absence leading to a dramatic loss of activity. Even the replacement with a methyl group, a common bioisostere, results in a significant decrease in potency. This underscores the strategic importance of the trifluoromethyl moiety provided by the this compound building block.
Synthetic Advantages and Methodologies
The synthesis of Nilotinib showcases a key application of 3-bromo-5-nitrobenzotrifluoride, a direct precursor to the title compound. The process involves a sequence of nitration, bromination, condensation, and reduction steps to construct the core aniline intermediate, which is then coupled with the pyrimidine fragment of the final drug.
Experimental Protocol: Synthesis of the Nilotinib Intermediate
A representative synthetic route to the key intermediate of Nilotinib starting from benzotrifluoride is outlined below. This process highlights the role of 3-bromo-5-nitrobenzotrifluoride.
Step 1: Nitration of Benzotrifluoride Benzotrifluoride is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, yielding m-nitrobenzotrifluoride.
Step 2: Bromination of m-Nitrobenzotrifluoride The resulting m-nitrobenzotrifluoride undergoes electrophilic bromination to introduce a bromine atom, affording 3-bromo-5-nitrobenzotrifluoride.
Step 3: Condensation with 4-Methyl-1H-imidazole 3-bromo-5-nitrobenzotrifluoride is then condensed with 4-methyl-1H-imidazole in the presence of a catalyst (e.g., cuprous iodide), a promoter, and a base to yield 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride.[4]
Step 4: Reduction of the Nitro Group The nitro group of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride is reduced to an amine using a reducing agent (e.g., iron powder in the presence of ammonium chloride) to give the key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This amine is the direct precursor that is coupled in the final steps of Nilotinib synthesis. The initial use of this compound would offer a more direct route by circumventing the need for this final reduction step.
Experimental Protocol: Bcr-Abl Kinase Inhibition Assay
The inhibitory activity of Nilotinib and its analogs against the Bcr-Abl kinase is typically determined using an in vitro kinase assay.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., a biotinylated peptide containing the Abl kinase recognition sequence)
-
ATP (Adenosine triphosphate)
-
Test compounds (Nilotinib and analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Streptavidin-coated plates, phospho-specific antibody conjugated to a reporter enzyme like HRP, and a suitable substrate for the reporter enzyme)
Procedure:
-
The recombinant Bcr-Abl kinase is incubated with varying concentrations of the test compounds in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using an ELISA-based format where the biotinylated peptide is captured on a streptavidin-coated plate, and the phosphorylated peptide is detected using a phospho-specific antibody.
-
The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Synthetic Pathway
The following diagram illustrates a key synthetic disconnection in the preparation of Nilotinib, highlighting the importance of the this compound precursor.
Caption: Synthetic route to the core of Nilotinib.
Alternative Building Blocks and Their Limitations
While alternative building blocks can be envisioned to replace the this compound core, they often come with significant drawbacks.
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Analogs lacking the trifluoromethyl group: As demonstrated by the experimental data, these analogs exhibit drastically reduced potency.[1] This is attributed to the loss of key hydrophobic interactions in the kinase's binding pocket.
-
Analogs with other halogen substitutions: While other halogens like chlorine can be used, the trifluoromethyl group offers superior metabolic stability due to the high strength of the C-F bond.
-
Building blocks with different substitution patterns: The specific ortho- and para- positioning of the functional groups in this compound is crucial for directing the subsequent synthetic transformations and for the final orientation of the substituents in the drug molecule, which is critical for target engagement.
Conclusion
This compound stands out as a highly advantageous building block in drug design, particularly for the development of potent and selective kinase inhibitors. Its trifluoromethyl group is instrumental in achieving high binding affinity and favorable pharmacokinetic properties. The presence of bromo and amino/nitro functionalities provides the necessary synthetic handles for constructing complex drug molecules like Nilotinib. Comparative data clearly demonstrates the superior performance of drug candidates incorporating this moiety over their non-fluorinated or alternatively substituted counterparts. For researchers and scientists in drug development, the strategic incorporation of this compound into their synthetic strategies represents a promising avenue for discovering next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
In-depth Analysis of Novel Compounds from 4-Amino-3-bromo-5-nitrobenzotrifluoride: A Guide for Researchers
A comprehensive search of scientific literature and patent databases has revealed a significant gap in the reported synthesis and characterization of novel compounds directly derived from 4-Amino-3-bromo-5-nitrobenzotrifluoride. While this compound is commercially available and possesses reactive functional groups amenable to further chemical modification, there is a notable absence of published studies detailing the synthesis of a series of new derivatives, their subsequent characterization, and evaluation of their biological activities.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a foundational understanding of the potential synthetic pathways and biological relevance of derivatives of this compound. Due to the lack of specific experimental data in the public domain, this document will focus on theoretical applications and general methodologies pertinent to this class of compounds.
Potential Synthetic Transformations
This compound serves as a versatile scaffold for the synthesis of a diverse range of novel molecules. The presence of an amino group, a bromine atom, and a nitro group on the benzotrifluoride core allows for a variety of chemical modifications.
Table 1: Potential Synthetic Reactions for the Derivatization of this compound
| Functional Group | Reaction Type | Potential Reagents and Conditions | Expected Product Class |
| Amino Group | Amide Bond Formation | Acyl chlorides, carboxylic acids with coupling agents (e.g., EDC, HATU) | N-acylated derivatives |
| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃) | N-alkylated derivatives | |
| Diazotization-Sandmeyer Reaction | NaNO₂, H₂SO₄; followed by CuX (X = Cl, Br, CN) | Halogen or cyano-substituted derivatives | |
| Bromine Atom | Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl or heteroaryl derivatives |
| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, phosphine ligand, base | N-aryl or N-alkyl derivatives | |
| Sonogashira Coupling | Terminal alkynes, Pd and Cu catalysts, base | Alkynylated derivatives | |
| Nitro Group | Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | Amino derivatives |
Experimental Protocols: General Methodologies
While specific protocols for novel derivatives are not available, the following are generalized procedures for common reactions that could be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., a mixture of toluene and water, or dioxane) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Reduction of the Nitro Group:
-
To a solution of the nitro-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid is filtered off.
-
The filtrate is neutralized with a base (e.g., NaHCO₃ or NaOH solution).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amino derivative.
Visualization of Potential Synthetic Pathways
The following diagram illustrates a potential workflow for the synthesis and subsequent biological evaluation of novel compounds derived from this compound.
Caption: Synthetic workflow for generating and evaluating novel compounds.
Potential Biological Significance and Comparison with Alternatives
The benzotrifluoride moiety is a common feature in many biologically active compounds due to its ability to enhance metabolic stability and cell permeability. The introduction of various substituents through the synthetic pathways described above could lead to the discovery of novel compounds with a range of biological activities. For instance, biaryl structures are often found in kinase inhibitors, while substituted anilines can be precursors to a wide array of pharmacologically active heterocycles.
Without experimental data on novel derivatives of this compound, a direct comparison to alternative compounds is not feasible. However, researchers can anticipate that the unique substitution pattern of this starting material may lead to derivatives with novel structure-activity relationships compared to more commonly explored scaffolds.
Conclusion and Future Directions
The lack of published research on the derivatization of this compound presents a unique opportunity for discovery in the fields of medicinal chemistry and materials science. The synthetic accessibility and potential for generating diverse chemical libraries make this compound an attractive starting point for screening programs aimed at identifying new bioactive molecules. Future research efforts should focus on the systematic exploration of the reactivity of its functional groups and the biological evaluation of the resulting novel compounds. Such studies would be invaluable in populating the scientific literature with the data necessary for comparative analyses and advancing drug discovery programs.
Comparative Efficacy of Kinase Inhibitors Featuring Bromo- and Trifluoromethyl-Substituted Scaffolds
A guide for researchers and drug development professionals on the activity of substituted aromatic compounds as kinase inhibitors.
Introduction
The Role of Halogen and Trifluoromethyl Groups in Kinase Inhibitors
The inclusion of bromine and trifluoromethyl (-CF3) moieties in small molecule kinase inhibitors is a common strategy in medicinal chemistry. Bromine, as a halogen, can form halogen bonds and participate in other non-covalent interactions within the ATP-binding pocket of kinases, often leading to enhanced binding affinity and selectivity. The trifluoromethyl group is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule, improve metabolic stability, and increase membrane permeability, thereby enhancing the overall pharmacokinetic profile of a drug candidate.
Comparative Efficacy of Bromo- and Trifluoromethyl-Containing Kinase Inhibitors
The following table summarizes the inhibitory activity of several reported kinase inhibitor derivatives that feature either a bromo- or a trifluoromethyl-substituted aromatic ring. These compounds target different kinases and have been evaluated in various cancer cell lines.
| Compound Class | Representative Compound | Target Kinase | Efficacy | Cell Line(s) |
| 5-Bromo-pyrimidine | 5c, 5e, 6g, 9e, 9f, 10c | Bcr-Abl | Potent Inhibition | K562 (human chronic myeloid leukemia) |
| 5-Bromo-pyrimidine | 6g, 7d, 9c, 10e | Bcr-Abl | Potent Inhibition | K562, HCT116, A549, U937 |
| 4-(Arylaminomethyl)benzamide | Analogue 11 | EGFR | 91% inhibition at 10 nM | Not specified |
| 4-(Arylaminomethyl)benzamide | Analogue 13 | EGFR | 92% inhibition at 10 nM | Not specified |
| 4-(Arylaminomethyl)benzamide | Analogue 13 | Not specified | IC50 = 5.6 μM | K562 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[1]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration and thus to the kinase activity.[2]
Procedure:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (inhibitor) are incubated in a multiwell plate to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.[3]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent converts the ADP to ATP and provides the necessary components (luciferase, luciferin) for the light-producing reaction. The plate is incubated for 30-60 minutes at room temperature.[2][3]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal is correlated with the amount of ADP produced, and the inhibitory effect of the test compounds is determined by comparing the signal in the presence of the inhibitor to the control (no inhibitor).
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to attach overnight. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[6]
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals.[5][6][7]
-
Solubilization of Formazan: After the incubation period, a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the insoluble purple formazan crystals.[6]
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be calculated.
Signaling Pathway Visualization
The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors in cancer therapy. Activation of EGFR by its ligand (e.g., EGF) leads to a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[8][9]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Conclusion
While specific data for 4-Amino-3-bromo-5-nitrobenzotrifluoride derivatives is currently lacking, the analysis of structurally related bromo-pyrimidine and trifluoromethyl-containing compounds demonstrates the potential of these chemical moieties in the design of potent kinase inhibitors. The provided data and experimental protocols offer a framework for the evaluation of new chemical entities in this class. Further synthesis and biological screening of derivatives of the title compound are warranted to explore their therapeutic potential as kinase inhibitors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of Catalysts for Reactions with 2-bromo-6-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of electron-deficient aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The substrate 2-bromo-6-nitro-4-(trifluoromethyl)aniline presents a unique scaffold for diversification due to its electronically demanding nature and the presence of a reactive bromine atom. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving this substrate, supported by available experimental data for structurally similar compounds.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
Due to the limited availability of published data for the exact substrate, the following table summarizes representative catalyst performance in various cross-coupling reactions with structurally analogous bromoanilines possessing electron-withdrawing groups. This data serves as a strong predictive tool for catalyst selection in reactions with 2-bromo-6-nitro-4-(trifluoromethyl)aniline.
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (0.5 mol%) | 2,6-dibromo-4-nitroaniline | Arylboronic acids | K₂CO₃ | DMF/H₂O | 80 | 0.5-1 | 85-95 | [1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | 4-bromo-3-(trifluoromethyl)aniline | Various amines | NaOtBu | Toluene | 100 | 12-24 | 70-95 | [2] |
| Heck Reaction | Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) | Aryl Bromide | Alkene | K₂CO₃ | DMF | 100 | 12 | 80-90 | General Protocol |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (2.5 mol%) / CuI (5 mol%) | 2-Bromoaniline derivative | Terminal alkyne | Et₃N | DMF | 60 | 4 | 85-95 | General Protocol |
| Cyanation | Pd₂(dba)₃ (2 mol%) / dppf (4 mol%) | Aryl Bromide | Zn(CN)₂ | DMF | 120 | 18 | 70-90 | General Protocol |
Key Signaling Pathways and Experimental Workflows
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
The majority of the discussed transformations proceed through a common palladium-based catalytic cycle. The specific ligands and additives can influence the efficiency of each step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
General Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst system for a given transformation. The following workflow illustrates a typical catalyst screening process.
Caption: A typical experimental workflow for screening and optimizing catalysts.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for the specific substrate and coupling partner. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for electron-deficient bromoanilines.[1]
-
Materials:
-
2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., DMF/water, 4:1)
-
-
Procedure:
-
To a Schlenk flask, add 2-bromo-6-nitro-4-(trifluoromethyl)aniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of electron-deficient aryl bromides.[2]
-
Materials:
-
2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube.
-
Add the base, 2-bromo-6-nitro-4-(trifluoromethyl)aniline, and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Heck Reaction
This is a general protocol for the Heck reaction.
-
Materials:
-
2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a Schlenk flask, add the palladium catalyst and ligand.
-
Add 2-bromo-6-nitro-4-(trifluoromethyl)aniline, the base, and the solvent.
-
Add the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.
-
After completion, cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling
This is a general protocol for the Sonogashira coupling.
-
Materials:
-
2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a Schlenk flask, add 2-bromo-6-nitro-4-(trifluoromethyl)aniline, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, the base, and then the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Cyanation
This protocol is based on palladium-catalyzed cyanation reactions.
-
Materials:
-
2-bromo-6-nitro-4-(trifluoromethyl)aniline (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6-0.8 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., dppf, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
-
Procedure:
-
In a glovebox, add 2-bromo-6-nitro-4-(trifluoromethyl)aniline, Zn(CN)₂, the palladium catalyst, and the ligand to a Schlenk tube.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and carefully quench the reaction with aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Disclaimer: The provided experimental data is based on structurally similar compounds and should be used as a guideline. Reaction conditions for 2-bromo-6-nitro-4-(trifluoromethyl)aniline may require further optimization. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Assessment of Neuroprotective Effects of 4-Amino-3-bromo-5-nitrobenzotrifluoride Derivatives: A Review of Available Data
A comprehensive search of scientific literature and databases has revealed a significant gap in the current research landscape regarding the neuroprotective effects of 4-Amino-3-bromo-5-nitrobenzotrifluoride and its derivatives. At present, there are no publicly available studies, experimental data, or established protocols specifically investigating the potential of this class of compounds in the context of neuroprotection.
While the trifluoromethyl group is a common moiety in medicinal chemistry, known to enhance properties such as metabolic stability and blood-brain barrier permeability, specific biological activities are highly dependent on the overall structure of the molecule. General information on benzotrifluoride derivatives exists, but this does not extend to the specific neuroprotective properties of this compound.
Due to the absence of foundational research, it is not possible to provide a comparative guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The creation of such a guide requires existing peer-reviewed research from which to draw data and methodologies.
For researchers interested in this specific chemical scaffold, the current situation indicates that any investigation into its neuroprotective effects would be novel. Future research would need to begin with foundational in vitro studies to assess cytotoxicity and potential protective effects in neuronal cell lines against common stressors such as oxidative stress, excitotoxicity, and neuroinflammation.
Should such research be undertaken and published, a comparative guide could be developed. The following sections outline the types of data and experimental details that would be necessary to construct the requested guide.
Hypothetical Data Presentation for Future Research
Should data become available, it would be structured for clear comparison. Below are examples of tables that would be populated with experimental results.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Compound | Concentration (µM) | Cell Line | Stressor | % Cell Viability (Mean ± SD) | % Reduction in ROS (Mean ± SD) |
| Derivative A | 1 | SH-SY5Y | H₂O₂ | Data Unavailable | Data Unavailable |
| Derivative A | 10 | SH-SY5Y | H₂O₂ | Data Unavailable | Data Unavailable |
| Derivative B | 1 | SH-SY5Y | H₂O₂ | Data Unavailable | Data Unavailable |
| Derivative B | 10 | SH-SY5Y | H₂O₂ | Data Unavailable | Data Unavailable |
| Positive Control (e.g., N-acetylcysteine) | 1000 | SH-SY5Y | H₂O₂ | Data Unavailable | Data Unavailable |
Table 2: Anti-inflammatory Effects in Microglia
| Compound | Concentration (µM) | Cell Line | Inflammatory Stimulus | % Reduction in Nitric Oxide (Mean ± SD) | % Reduction in TNF-α (Mean ± SD) |
| Derivative A | 1 | BV-2 | LPS | Data Unavailable | Data Unavailable |
| Derivative A | 10 | BV-2 | LPS | Data Unavailable | Data Unavailable |
| Derivative B | 1 | BV-2 | LPS | Data Unavailable | Data Unavailable |
| Derivative B | 10 | BV-2 | LPS | Data Unavailable | Data Unavailable |
| Positive Control (e.g., Dexamethasone) | 1 | BV-2 | LPS | Data Unavailable | Data Unavailable |
Illustrative Experimental Protocols for Future Studies
The following are examples of standard experimental protocols that would be essential for assessing neuroprotective effects.
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the this compound derivatives for a specified time (e.g., 2 hours).
-
Induction of Neurotoxicity: A neurotoxic insult, such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity, is added.
-
MTT Addition: After the incubation period with the neurotoxin, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
2. Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Similar to the cell viability assay, cells are seeded and treated with the test compounds and a stressor (e.g., H₂O₂).
-
Fluorescent Probe: A ROS-sensitive fluorescent probe, such as DCFH-DA, is added to the cells.
-
Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.
Conceptual Diagrams for Potential Mechanisms
Should the neuroprotective mechanism of these compounds be elucidated, diagrams illustrating the relevant signaling pathways would be generated. Below are hypothetical diagrams representing common neuroprotective pathways.
Caption: A generalized workflow for in vitro neuroprotection assays.
Caption: A potential antioxidant signaling pathway involving Nrf2.
While the core requirements of the request for a comparison guide on the neuroprotective effects of this compound derivatives cannot be met due to a lack of available data, this response outlines the necessary components for such a guide should the relevant research become available. The scientific community is encouraged to explore the potential of this and other novel chemical scaffolds in the search for new neuroprotective agents.
Unveiling the Cancer-Fighting Potential: A Comparative Guide to Newly Synthesized Compounds with In Vitro Antiproliferative Activity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. This guide provides a comparative analysis of recently synthesized compounds, offering a glimpse into their in vitro antiproliferative efficacy. The data presented is compiled from recent studies and aims to facilitate an objective comparison of their performance against various cancer cell lines.
This guide summarizes the cytotoxic activities of diverse classes of newly synthesized compounds, including isoxazolidine derivatives, thieno[2-3-b]pyridines, arylidene-hydrazinyl-thiazoles, and neocryptolepine-rhodanine hybrids. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cancer cell growth. The data is presented in clear, structured tables for straightforward comparison. Detailed experimental protocols for the commonly employed MTT assay are also provided to ensure a comprehensive understanding of the data's origins. Furthermore, this guide visualizes key cellular signaling pathways implicated in cancer progression and targeted by these novel compounds, alongside a typical experimental workflow for in vitro antiproliferative screening.
Comparative Antiproliferative Activity of Synthesized Compounds
The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of various synthesized compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Antiproliferative Activity of Isoxazolidine Derivatives
| Compound | MCF-7 (Breast) | A-549 (Lung) | SKOV3 (Ovarian) | Reference Drug (Doxorubicin) IC50 (µM) |
| 2f | 9.7 ± 1.3 | 9.7 ± 0.7 | 6.5 ± 0.9 | Not specified for direct comparison |
| 2g | 17.7 ± 1 | 12.1 ± 1.1 | 13.9 ± 0.7 | Not specified for direct comparison |
Data sourced from a study on novel enantiopure isoxazolidine derivatives.[1]
Table 2: Antiproliferative Activity of Thieno[2-3-b]Pyridine Derivatives
| Compound | HCT116 (Colorectal) | MDA-MB-231 (Breast) |
| 7h | 0.025 - 0.05 | 0.025 - 0.05 |
| 7i | 0.025 - 0.05 | 0.025 - 0.05 |
| 5i | 0.12 - 0.13 | 0.12 - 0.13 |
| 5h | 0.2 - 0.35 | 0.2 - 0.35 |
| 5j | 0.2 - 0.35 | 0.2 - 0.35 |
Data from a study on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines.[2]
Table 3: Antiproliferative Activity of Arylidene-Hydrazinyl-Thiazole Derivatives (at 10 µM concentration)
| Compound | BxPC-3 (Pancreatic) (% Cell Survival) | MOLT-4 (Leukemia) (% Cell Survival) | MCF-7 (Breast) (% Cell Survival) |
| 4m | 23.85 - 26.45 | 30.08 - 33.30 | 44.40 - 47.63 |
| 4n | 23.85 - 26.45 | 30.08 - 33.30 | 44.40 - 47.63 |
| 4r | 23.85 - 26.45 | 30.08 - 33.30 | 44.40 - 47.63 |
This study presents cytotoxicity as a percentage of cell survival at a fixed concentration.[3]
Table 4: Antiproliferative Activity of Neocryptolepine-Rhodanine Hybrids
| Compound | HepG-2 (Hepatocellular Carcinoma) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Reference Drug (5-Fluorouracil) IC50 (µM) |
| 9a | Comparable to 5-FU | Not specified | Not specified |
| 9b | Less active than 5-FU | Not specified | Not specified |
| 11a | Comparable to 5-FU | Not specified | Not specified |
| 11b | Comparable to 5-FU | Not specified | Not specified |
| 11c | Less active than 5-FU | Not specified | Not specified |
| 11d | Comparable to 5-FU | Not specified | Not specified |
| 14 | Comparable to 5-FU | Not specified | Not specified |
| 16a | Comparable to 5-FU | Not specified | Not specified |
| 16b | Comparable to 5-FU | Not specified | Not specified |
The study indicates that most hybrids showed activity comparable to the standard drug, 5-fluorouracil, against HepG-2 cells.[4]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the presented data. The most common assay used in the cited studies for determining in vitro antiproliferative activity is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[5] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (typically 24-72 hours).[6] A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the context of this research, the following diagrams, created using the DOT language, illustrate key signaling pathways often implicated in cancer and a general workflow for screening antiproliferative compounds.
Caption: A generalized workflow for the synthesis and in vitro screening of novel antiproliferative compounds.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often targeted in cancer therapy.[7][8][9]
Caption: The MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and is a target for anticancer drugs.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine-Rhodanine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-3-bromo-5-nitrobenzotrifluoride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3-bromo-5-nitrobenzotrifluoride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established safety protocols for handling halogenated and nitrated aromatic compounds.
Hazard Profile and Safety Summary
This compound is classified as an irritant and may be harmful if ingested, inhaled, or comes into contact with skin.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE). Thermal decomposition can produce hazardous byproducts, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[2]
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential Harmful |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects |
This data is based on information for structurally similar compounds and should be used as a conservative estimate for handling.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound waste generated during a typical laboratory experiment.
1. Waste Segregation and Collection:
-
Container: Use a designated, non-reactive, and sealable container that is clearly labeled for "Halogenated Organic Waste." The container must be in good condition with a secure cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture. Do not use abbreviations or chemical formulas.
-
Incompatible Materials: Do not mix with non-halogenated waste. Keep separate from strong acids, strong bases, and strong oxidizing agents.[2]
2. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in secondary containment to prevent spills.
-
Environment: The storage area should be cool, dry, and well-ventilated.
3. Spill Management:
-
Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain and collect the substance.[2] Place the absorbed material into a sealed and labeled container for hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department and emergency response team.
4. Arranging for Final Disposal:
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.
-
Recommended Disposal Method: The standard and recommended disposal method for halogenated nitroaromatic compounds is incineration.
Experimental Workflow: Disposal from a Reaction Work-up
The following diagram illustrates the workflow for managing waste generated from a hypothetical reaction involving this compound.
Caption: Workflow for waste disposal from a chemical reaction.
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision pathway for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-3-bromo-5-nitrobenzotrifluoride
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, actionable information for the safe handling and disposal of 4-Amino-3-bromo-5-nitrobenzotrifluoride (CAS No. 113170-71-1). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the required PPE based on established safety protocols for handling hazardous aromatic nitro and bromo compounds.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields. A face shield is required if there is a risk of splashing. | Chemical-impermeable gloves (Butyl rubber is generally recommended for nitro compounds). Consider double gloving.[3][4] | Flame-resistant lab coat, fully buttoned.[3] | Work in a certified chemical fume hood.[3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3] |
| Running reactions and workup | Tightly fitting safety goggles with side-shields and a face shield. | Chemical-impermeable gloves (Butyl rubber recommended). Inspect gloves prior to use.[4] | Flame-resistant lab coat. Chemical-resistant apron or coveralls for procedures with a higher risk of splashing.[3] | All manipulations should be performed in a certified chemical fume hood. |
| Handling spills | Full-face respirator with appropriate cartridges.[4] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. Chemical-resistant boots. | A full-face respirator with organic vapor and particulate cartridges is necessary. |
Emergency Protocols: Immediate and Effective Response
In the event of an emergency, a swift and informed response is crucial. The following diagram outlines the decision-making process for spills and exposures.
Caption: Decision-making workflow for emergency situations involving spills or personal exposure.
Standard Operating Procedure: Safe Handling of this compound
This protocol outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Ensure a certified chemical fume hood is operational.
- Verify that a safety shower and eyewash station are accessible and have been recently tested.[3]
- Assemble all necessary PPE as detailed in the table above.
- Locate the appropriate spill kit and verify its contents.
- Review the Safety Data Sheet (SDS) for this compound.
2. Handling the Compound:
- Conduct all manipulations of the solid compound within the fume hood to minimize dust generation.[3]
- Use a spatula that minimizes aerosolization when transferring the solid.
- When preparing solutions, slowly add the solid to the solvent to avoid splashing.
- Keep containers tightly closed when not in use.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
- Keep containers tightly sealed.
4. Waste Disposal:
- Dispose of waste in a designated, labeled container for halogenated and nitrated organic waste.
- Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[5]
5. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that came into contact with the chemical.
- Remove PPE in the correct order to avoid cross-contamination.
- Wash hands thoroughly with soap and water after handling the compound.
The following diagram illustrates the standard workflow for handling this chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
